molecular formula C22H16N2O3 B4699658 N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4699658
M. Wt: 356.4 g/mol
InChI Key: KXTYSBLMXSLWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as ACBC, is a synthetic compound that has been of interest to the scientific community due to its potential as a therapeutic agent. ACBC belongs to the family of benzo[f]chromene derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to interact with the estrogen receptor, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to have antimicrobial activity against several strains of bacteria and fungi. N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its ability to exhibit multiple biological activities, which allows for a wide range of potential applications. However, one limitation is the lack of information on the potential toxicity of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, which may restrict its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide and to identify its cellular targets.

Scientific Research Applications

N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide exhibited antiproliferative activity against human cervical cancer cells by inducing apoptosis and cell cycle arrest. Another study showed that N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide was found to have antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(3-acetylphenyl)-3-iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-13(25)15-6-4-7-16(11-15)24-22(26)19-12-18-17-8-3-2-5-14(17)9-10-20(18)27-21(19)23/h2-12,23H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYSBLMXSLWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.